molecular formula C18H20ClN3O3S B6000875 5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide

5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide

Cat. No.: B6000875
M. Wt: 393.9 g/mol
InChI Key: UCEICURGFVKJLG-UHFFFAOYSA-N
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Description

5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide typically involves multiple steps. One common approach starts with the preparation of 3-chlorobenzoyl chloride, which is then reacted with an amine to form the corresponding amide. The thiophene ring is introduced through a cyclization reaction, and the final product is obtained after several purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-chlorobenzoyl)amino]-N-[3-(dimethylamino)propyl]-2-(1-pyrrolidinyl)benzamide
  • Diethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Uniqueness

5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(3-chlorobenzoyl)amino]-2-N,2-N-diethyl-3-methylthiophene-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-4-22(5-2)18(25)14-10(3)13(15(20)23)17(26-14)21-16(24)11-7-6-8-12(19)9-11/h6-9H,4-5H2,1-3H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEICURGFVKJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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